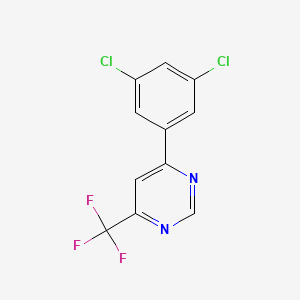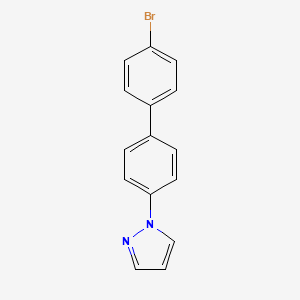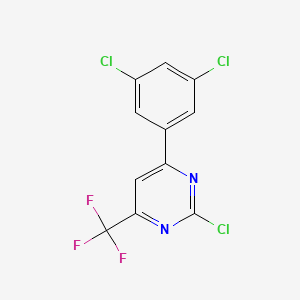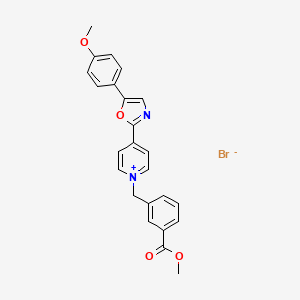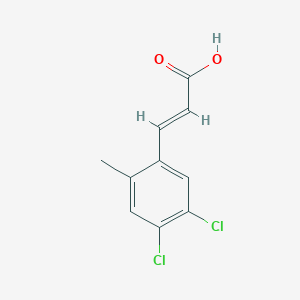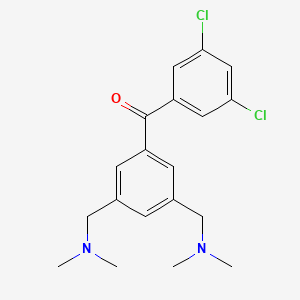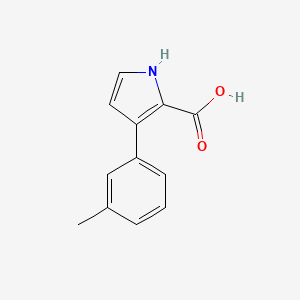
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a brominated nitrophenyl group
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-4-methyl-2-nitroaniline and pyrrolidine.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
Catalysts and Reagents: Common reagents include base catalysts such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities but differ in their biological activities and applications.
Brominated Aromatics: Compounds such as 1-(5-Bromo-2-nitrophenyl)pyrrolidine have similar brominated aromatic structures but may exhibit different reactivity and properties.
Eigenschaften
Molekularformel |
C11H13BrN2O2 |
|---|---|
Molekulargewicht |
285.14 g/mol |
IUPAC-Name |
1-(5-bromo-4-methyl-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrN2O2/c1-8-6-11(14(15)16)10(7-9(8)12)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
MUQFISYMVULLHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)N2CCCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)
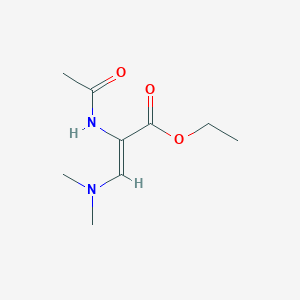
![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
